

"Biological activity comparison of Methyl 5-amino-3-methylpicolinate analogues"

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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

Cat. No.: B2484209

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A comparative analysis of the biological activities of various analogues of methylpicolinate reveals a diverse range of therapeutic potentials, with significant findings in anticancer and antimicrobial applications. This guide provides a detailed comparison of the performance of several classes of methylpicolinate-related compounds, supported by experimental data from recent studies.

Anticancer Activity of Picolinamide Analogues

Recent research has focused on the synthesis and evaluation of novel picolinamide derivatives as potent antitumor agents. Two notable classes of compounds have demonstrated significant efficacy against various cancer cell lines: N-methyl-picolinamide-4-thiol derivatives and picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties.

Comparative Efficacy of N-Methyl-picolinamide-4-thiol Derivatives

A series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines. Among the synthesized compounds, compound 6p emerged as a particularly potent and broad-spectrum antitumor agent, in some cases exhibiting greater efficacy than the established drug, sorafenib.^{[1][2][3]} The inhibitory activities of compound 6p and sorafenib are summarized in the table below.

Compound	Cell Line	IC50 (μM)[2]
6p	MGC-803	1.38
HCT-116	5.34	16.30
MCF-7	5.21	
Sorafenib	HepG2	16.30

Further investigation into the mechanism of action revealed that compound 6p selectively inhibits Aurora-B kinase, a key protein involved in cell division.[1][2][3] Molecular docking studies have indicated stable interactions between compound 6p and the Aurora-B kinase.[1][2]

VEGFR-2 Inhibition by Picolinamide Derivatives

In another study, two series of picolinamide derivatives containing (thio)urea and dithiocarbamate moieties were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Several of these compounds displayed potent inhibitory activity against VEGFR-2 kinase, with compounds 7h, 9a, and 9l being the most effective.[4] The IC50 values for these compounds against VEGFR-2 are presented below in comparison to sorafenib.

Compound	VEGFR-2 IC50 (nM)[4]
7h	87
9a	27
9l	94
Sorafenib	180

Compound 7h also demonstrated significant cell death in various resistant human cancer cell lines, including Panc-1, OVCAR-3, HT29, and 786-O, and showed enhanced potency towards other kinases such as EGFR, HER-2, c-MET, and MER.[4] Furthermore, cell cycle analysis of A549 cells treated with compound 9a indicated cell cycle arrest at the G2/M phase and pro-apoptotic activity.[4]

Antimicrobial Activity of Thiazolo[4,5-b]pyridine Analogues

A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which are structurally related to picolinates, have been synthesized and screened for their antimicrobial activity against pathogenic bacteria and fungi. Among these, compound 3g showed a potent inhibitory effect, particularly against Gram-negative bacteria.[5]

Compound	Microorganism	MIC (μM)[5]
3g	Pseudomonas aeruginosa	0.21
Escherichia coli	0.21	

The promising antimicrobial profile of these compounds suggests they are a valuable scaffold for the further development of new antimicrobial agents.

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general procedure is as follows:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Aurora-B, VEGFR-2) is determined using various kinase assay kits or methodologies. A general workflow for a kinase inhibition assay is as follows:

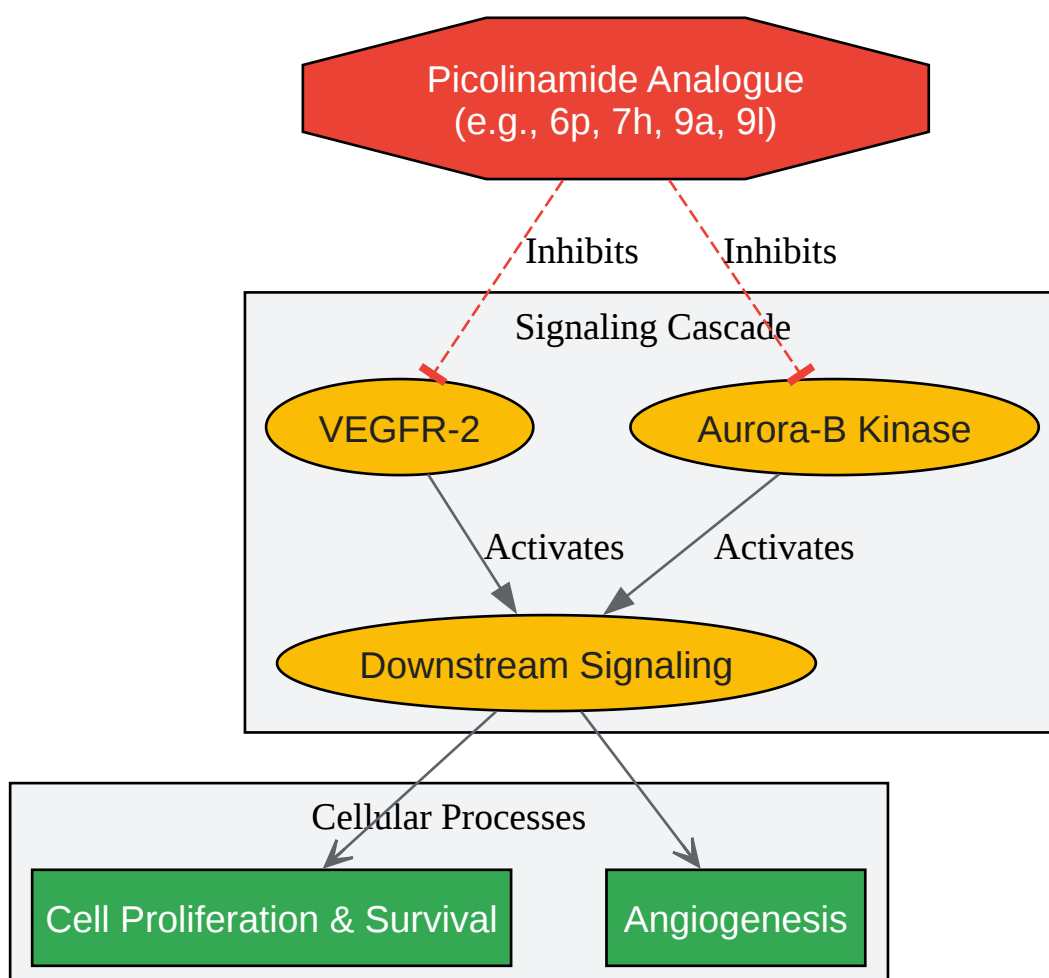
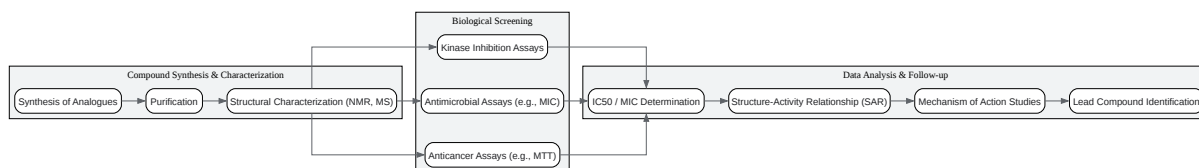
- **Reaction Setup:** The assay is typically performed in a microplate format. Each reaction well contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
- **Inhibitor Addition:** The test compounds are added to the reaction wells at various concentrations.
- **Kinase Reaction:** The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
- **Detection:** The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric methods like fluorescence-based or luminescence-based assays.
- **IC50 Determination:** The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- **Serial Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations



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